Differentiation 1: Distinct Reactivity Profile as a Heterobifunctional Crosslinker Versus the Methylsulfonyl Analog
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid acts as a heterobifunctional crosslinker, reacting selectively with thiol groups via the pyrimidine ring while the terminal alkyne enables downstream CuAAC or SPAAC click chemistry . In contrast, its closest structural analog, 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-58-6), contains a sulfonyl group that exhibits a different cysteine chemoselectivity profile and is explicitly marketed as an APN (aryl-propiolonitrile) crosslinker .
| Evidence Dimension | Functional Group at Pyrimidine 2-Position and Corresponding Reactivity |
|---|---|
| Target Compound Data | 2-Methylthio (SMe) group; enables thiol-selective reactions with cysteine residues in proteins |
| Comparator Or Baseline | 2-Methylsulfonyl (SO₂Me) analog; functions as an APN crosslinker with distinct chemoselectivity for cysteine |
| Quantified Difference | Qualitative difference in electrophilicity and leaving group potential, dictating distinct bioconjugation outcomes |
| Conditions | Bioconjugation applications; thiol-reactive crosslinking studies |
Why This Matters
This difference in functional group chemistry dictates that the methylthio compound is not interchangeable with the methylsulfonyl analog in bioconjugation workflows; selection must be based on the specific chemoselectivity required for the target cysteine residue or downstream application.
